prop-2-en-1-yl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development.
Medicine
In medicine, PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, materials, and coatings. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to the desired biological effect. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-ETHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C29H27FN2O6S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27FN2O6S/c1-5-13-37-18-11-12-19(16(3)15-18)24(33)22-23(20-9-7-8-10-21(20)30)32(27(35)25(22)34)29-31-17(4)26(39-29)28(36)38-14-6-2/h6-12,15,23,33H,2,5,13-14H2,1,3-4H3/b24-22+ |
InChI Key |
RKPTUWKPYZRUDM-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4F)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4F)O)C |
Origin of Product |
United States |
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